

## Cefoperazone: A Comparative Analysis of Clinical Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cefobis   |           |
| Cat. No.:            | B10828580 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of comparative studies involving Cefoperazone, a third-generation cephalosporin antibiotic. It is designed to offer an objective comparison of its performance against other antimicrobial agents, supported by experimental data from various clinical trials and meta-analyses. The information is intended to aid researchers, scientists, and drug development professionals in their understanding of Cefoperazone's therapeutic profile.

#### **Executive Summary**

Cefoperazone, particularly in its combination formulation with the  $\beta$ -lactamase inhibitor sulbactam, demonstrates robust clinical efficacy and a favorable safety profile across a spectrum of bacterial infections. Comparative studies, including several meta-analyses, indicate that cefoperazone-sulbactam is a potent therapeutic option, often comparable and at times superior to other broad-spectrum antibiotics such as piperacillin-tazobactam and other cephalosporins. It has shown significant success in treating severe community-acquired pneumonia, hospital-acquired pneumonia, intra-abdominal infections, and febrile neutropenia.

## Comparative Efficacy of Cefoperazone-Sulbactam

The clinical efficacy of cefoperazone-sulbactam has been rigorously evaluated against various comparators in the treatment of different infectious diseases.



# Pneumonia (Severe Community-Acquired and Hospital-Acquired)

In the management of severe community-acquired pneumonia (SCAP), cefoperazone-sulbactam has demonstrated clinical cure rates comparable to piperacillin-tazobactam. One retrospective study involving 815 SCAP patients reported a clinical cure rate of 84.2% for cefoperazone-sulbactam versus 80.3% for piperacillin-tazobactam.[1] After adjusting for disease severity, cefoperazone-sulbactam showed a tendency towards superior outcomes.[1] [2]

For hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP), the clinical efficacy of cefoperazone-sulbactam was found to be similar to that of piperacillin-tazobactam. A retrospective study of 410 patients showed clinical cure rates of 80.9% for cefoperazone-sulbactam and 80.1% for piperacillin-tazobactam.[3]

| Indication                                                                | Cefoperazone-<br>Sulbactam | Piperacillin-<br>Tazobactam | Reference |
|---------------------------------------------------------------------------|----------------------------|-----------------------------|-----------|
| Severe Community-<br>Acquired Pneumonia<br>(SCAP)                         |                            |                             |           |
| Clinical Cure Rate                                                        | 84.2%                      | 80.3%                       | [1]       |
| Clinical Effectiveness                                                    | 85.4%                      | 83.3%                       | [1]       |
| Overall Mortality Rate                                                    | 16.0%                      | 17.8%                       | [1][2]    |
| Hospital-<br>Acquired/Ventilator-<br>Associated<br>Pneumonia<br>(HAP/VAP) |                            |                             |           |
| Clinical Cure Rate                                                        | 80.9%                      | 80.1%                       | [3]       |
| All-Cause Mortality<br>Rate                                               | 23.9%                      | 20.9%                       | [4]       |



#### **Intra-Abdominal Infections**

A meta-analysis of twelve studies with 1,674 patients suffering from intra-abdominal infections revealed that cefoperazone-sulbactam had a significantly higher clinical efficacy rate (87.7%) compared to comparator antibiotics (81.7%).[5] Furthermore, the microbiological eradication rate was also higher with cefoperazone-sulbactam.[5]

| Outcome                               | Cefoperazone-<br>Sulbactam | Comparator<br>Antibiotics | Reference |
|---------------------------------------|----------------------------|---------------------------|-----------|
| Clinical Efficacy Rate                | 87.7%                      | 81.7%                     | [5]       |
| Clinical Cure Rate<br>(OR)            | 1.54                       | -                         | [5]       |
| Microbiological Eradication Rate (OR) | 2.54                       | -                         | [5]       |
| Mortality Rate                        | No significant difference  | -                         | [5]       |

#### **Comparison with Other Cephalosporins**

A systematic review and meta-analysis of seven randomized controlled trials (RCTs) involving 1017 patients demonstrated the superior efficacy of cefoperazone-sulbactam over other cephalosporins in treating various infections.[6][7] The treatment success rate and microbial clearance rate were both significantly higher in the cefoperazone-sulbactam group.[6][7]

| Outcome                          | Cefoperazone-<br>Sulbactam | Other<br>Cephalosporins | Reference |
|----------------------------------|----------------------------|-------------------------|-----------|
| Treatment Success<br>Rate (RR)   | 1.08                       | -                       | [6][7]    |
| Microbial Clearance<br>Rate (RR) | 1.22                       | -                       | [6][7]    |
| Adverse Reactions                | Similar incidence          | -                       | [6][7]    |





## **Experimental Protocols**

The methodologies of the cited studies form the basis of the presented data. Below are generalized experimental protocols derived from the reviewed literature.

#### **Study Design for Comparative Clinical Trials**

A common study design is a multicenter, retrospective or prospective, randomized, controlled trial.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The clinical efficacy of cefoperazone-sulbactam versus piperacillin-tazobactam in the treatment of severe community-acquired pneumonia PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]



- 4. dovepress.com [dovepress.com]
- 5. Clinical Efficacy and Safety of Cefoperazone-Sulbactam in Treatment of Intra-Abdominal Infections: A Systematic Review and Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy of cefoperazone-sulbactam and other cephalosporins in the treatment of infections: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cefoperazone: A Comparative Analysis of Clinical Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828580#statistical-analysis-of-cefoperazone-comparative-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com